molecular formula C13H19N3O5S B3170334 2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol CAS No. 942474-85-3

2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol

Cat. No.: B3170334
CAS No.: 942474-85-3
M. Wt: 329.37 g/mol
InChI Key: LWCBHYQAZOQSEP-UHFFFAOYSA-N
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Description

2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol (CAS: 942474-85-3) is a piperazine-based compound featuring a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the ortho position and a nitro (-NO₂) group at the para position. The piperazine ring is further functionalized with an ethanol moiety at the 1-position. Key properties include:

  • Molecular formula: C₁₃H₁₉N₃O₅S
  • Molecular weight: 329.37 g/mol
  • Purity: ≥95% (as per commercial specifications) .

This compound is primarily utilized in research settings, though its specific pharmacological or industrial applications remain underexplored in the available literature.

Properties

IUPAC Name

2-[4-(2-methylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-22(20,21)13-10-11(16(18)19)2-3-12(13)15-6-4-14(5-7-15)8-9-17/h2-3,10,17H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCBHYQAZOQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236502
Record name 4-[2-(Methylsulfonyl)-4-nitrophenyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-85-3
Record name 4-[2-(Methylsulfonyl)-4-nitrophenyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Methylsulfonyl)-4-nitrophenyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol (chemical formula: C13H19N3O5S) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a methylsulfonyl and a nitrophenyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of the nitro group is often linked to enhanced antibacterial efficacy .
  • Antitumor Activity : The compound's structural components suggest potential anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. For instance, derivatives with similar piperazine frameworks have demonstrated cytotoxic effects against cancer cells, indicating a need for further investigation into this compound's specific activity .

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of piperazine derivatives found that compounds with similar substitutions showed significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported in the range of 50–100 μg/mL for effective derivatives .

Anticancer Studies

In vitro studies on related compounds indicated that they could induce apoptosis in cancer cell lines, such as MCF-7 and HeLa. The IC50 values for these compounds were found to be around 10 μM, suggesting moderate potency . Further molecular docking studies revealed potential binding interactions with key proteins involved in cancer progression.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)MIC (μg/mL)
2-[4-(Methylsulfonyl)-4-nitrophenyl]-piperazineAntimicrobial-50–100
Piperazine derivative AAnticancer10-
Piperazine derivative BAntimicrobial-75
Piperazine derivative CAnticancer15-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl- and Nitro-Substituted Piperazine Derivatives

2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol (CAS: 941003-12-9)
  • Molecular formula : C₁₃H₁₉ClN₂O₃S
  • Molecular weight : 318.82 g/mol
  • Key differences: Replaces the ortho-methylsulfonyl/para-nitro groups with a para-chloro and meta-methyl-substituted phenylsulfonyl group.
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol (CAS: 5521-38-0)
  • Molecular formula : C₁₂H₁₇N₃O₃
  • Molecular weight : 251.29 g/mol
  • Key differences : Lacks the methylsulfonyl group, retaining only the para-nitrophenyl substituent. The simpler structure may result in lower molecular weight and altered solubility compared to the target compound .
2-[4-(4-Methanesulfonylphenyl)piperazin-1-yl]ethanol (CAS: 166438-70-6)
  • Molecular formula : C₁₃H₂₀N₂O₃S
  • Molecular weight : 284.37 g/mol
  • Key differences : Features a para-methylsulfonylphenyl group instead of the ortho-methylsulfonyl/para-nitro configuration. This positional isomerism could influence electronic properties and steric interactions in biological systems .

Table 1: Structural and Physical Comparison of Sulfonyl/Nitro Derivatives

Compound (CAS) Molecular Formula MW (g/mol) Substituents Notable Properties
942474-85-3 (Target) C₁₃H₁₉N₃O₅S 329.37 ortho-SO₂CH₃, para-NO₂ High polarity due to -NO₂
941003-12-9 C₁₃H₁₉ClN₂O₃S 318.82 para-Cl, meta-CH₃, SO₂ Chlorine enhances lipophilicity
5521-38-0 C₁₂H₁₇N₃O₃ 251.29 para-NO₂ Lower MW, simpler structure
166438-70-6 C₁₃H₂₀N₂O₃S 284.37 para-SO₂CH₃ Melting point: 137–138°C

Piperazine Derivatives with Ethanol Moieties and Aromatic Substituents

2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol (CAS: 109806-71-5)
  • Molecular formula : C₁₉H₂₃ClN₂O
  • Molecular weight : 330.86 g/mol
  • Key differences : Contains a benzhydryl (diphenylmethyl) group instead of sulfonyl/nitro substituents. Such structures are common in antihistamines (e.g., hydroxyzine derivatives), suggesting divergent therapeutic applications compared to the target compound .
Cetirizine Ethanol (Unspecified CAS)
  • Structure: 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol
  • Relevance: A hydroxyzine-related compound, highlighting how ethanol-piperazine motifs are leveraged in allergy medications. The absence of sulfonyl/nitro groups underscores the role of aromatic substituents in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and sulfonylation reactions. For example, coupling 4-nitrophenylpiperazine intermediates with methylsulfonyl groups under controlled pH and temperature conditions. Purification via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures. Purity validation requires HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve piperazine ring protons and methylsulfonyl/nitro group positions. Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Guidelines : Use fume hoods and PPE (gloves, lab coats, goggles) due to potential irritancy. Avoid inhalation; if exposed, administer oxygen and seek medical attention. No acute toxicity data is available, so treat as a hazardous material. Store in amber glass containers at controlled room temperature, protected from light and moisture .

Advanced Research Questions

Q. How does the methylsulfonyl-nitro-phenyl moiety influence receptor-ligand interactions in neurological or oncological targets?

  • Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing ligand-receptor binding, while the methylsulfonyl group improves solubility and bioavailability. In silico docking studies (e.g., AutoDock Vina) can model interactions with serotonin or dopamine receptors. Validate via competitive binding assays (e.g., radioligand displacement) using HEK-293 cells expressing target receptors .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Analytical Approach : Cross-validate conflicting results (e.g., IC₅₀ variability) by standardizing assay conditions (pH, temperature, cell line passage number). Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding kinetics. Review batch-specific impurities via LC-MS to rule out confounding factors .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodology : Employ tools like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., nitro reduction to amine or sulfonyl group oxidation). Compare with in vitro hepatocyte models (primary human or HepG2 cells) to assess metabolite formation. Toxicity risks (e.g., mutagenicity) are evaluated via Ames test or Comet assay .

Q. What experimental designs are recommended for in vivo efficacy studies targeting neurological disorders?

  • Protocol : Rodent models (e.g., Morris water maze for cognitive impairment) with dose ranges (10–100 mg/kg, oral or intraperitoneal). Include positive controls (e.g., memantine for Alzheimer’s) and measure biomarkers (Aβ plaques, tau phosphorylation). Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) ensure CNS penetration .

Methodological Notes

  • Synthesis Optimization : Evidence from piperazine derivatives highlights the importance of anhydrous conditions to prevent nitro group hydrolysis .
  • Data Reproducibility : Contradictions in biological activity often stem from variations in cell line viability assays (MTT vs. ATP-based luminescence) .
  • Structural Analogs : Compounds like 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol (CAS: N/A) provide benchmarks for nitro-piperazine pharmacology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol
Reactant of Route 2
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2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol

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